IL-1α-Induced IL-6 Suppression: Hexapeptide-18 (SEQ ID NO:2) vs. Gly²-Hexapeptide Variant (SEQ ID NO:1)
In a head-to-head comparison within the same patent experimental series, Hexapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu-Asp; SEQ ID NO:2) reduced IL-1α-stimulated IL-6 secretion in cultured human dermal fibroblasts to 2±2 a.u., compared to 8±3 a.u. for the Gly² variant (Tyr-Gly-Gly-Phe-Leu-Asp; SEQ ID NO:1), both at 0.1 mg/mL. The IL-1α alone control was 27±4 a.u., and the untreated control was 1 a.u. [1]. The D-Ala² substitution present in Hexapeptide-18 thus provides approximately a 4-fold greater suppression of IL-6 relative to the Gly² analog under identical conditions, an advantage attributable to enhanced metabolic stability and/or receptor affinity conferred by the D-amino acid at position 2 [1].
| Evidence Dimension | Suppression of IL-1α-induced IL-6 secretion (pro-inflammatory marker) |
|---|---|
| Target Compound Data | 2±2 a.u. (Tyr-D-Ala-Gly-Phe-Leu-Asp, SEQ ID NO:2, 0.1 mg/mL) |
| Comparator Or Baseline | 8±3 a.u. (Tyr-Gly-Gly-Phe-Leu-Asp, SEQ ID NO:1, Gly² variant, 0.1 mg/mL); IL-1α alone: 27±4 a.u.; untreated control: 1 a.u. |
| Quantified Difference | ~4-fold greater suppression vs. Gly² variant; ~93% reduction vs. IL-1α alone |
| Conditions | Cultured human dermal fibroblasts, 100 ng/mL IL-1α, 0.1 mg/mL peptide, 48 h incubation, IL-6 measured in medium, n=5, P<0.05 |
Why This Matters
This demonstrates that the D-Ala² residue, combined with the C-terminal Asp in Hexapeptide-18, is not merely a structural curiosity but drives a quantitatively superior anti-inflammatory effect critical for IL-1α-combination cosmetic formulations targeting skin redness and irritation.
- [1] Petropavlov I, Pomytkin I. Topical compositions comprising interleukin-1 alpha and peptides and cosmetic methods thereof. Indian Patent Application 10/2012. Example 2, IL-6 assay; SEQ ID NO:1 vs SEQ ID NO:2 data. View Source
